molecular formula C9H7NOS B189169 Phenacyl thiocyanate CAS No. 5399-30-4

Phenacyl thiocyanate

Cat. No. B189169
CAS RN: 5399-30-4
M. Wt: 177.22 g/mol
InChI Key: DLLVIJACDVJDIP-UHFFFAOYSA-N
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Patent
US08029979B2

Procedure details

Bromoacetophenone-modified aminopropylsilylated glass surfaces (2.5×7.5 cm; Sigma, Silane-Prep™, S4651) (see Example 13) were coated with a 0.1M solution of sodium thiocyanate in ethanol and incubated for five hours at 50° C. The glass surfaces thus treated were then washed five times using respectively 30 mL of ethanol for 3 minutes each at room temperature. After washing three times for three minutes each using respectively 30 mL of DCM at room temperature, the glass surfaces were dried and stored at 4° C. until further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[SiH4].[S-:12][C:13]#[N:14].[Na+]>C(O)C>[S:12]([CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])[C:13]#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The glass surfaces thus treated
WASH
Type
WASH
Details
were then washed five times
CUSTOM
Type
CUSTOM
Details
for 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
After washing three times for three minutes each using respectively 30 mL of DCM at room temperature
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the glass surfaces were dried
CUSTOM
Type
CUSTOM
Details
stored at 4° C. until further use

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
S(C#N)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.